3-Phenyl-4-chlorofuroxane
Description
3-Phenyl-4-chlorofuroxane is a heterocyclic organic compound belonging to the furoxan class, characterized by a fused ring system containing one oxygen and two nitrogen atoms. Furoxans are notable for their applications in energetic materials (e.g., explosives) and medicinal chemistry due to their nitroso and nitrile oxide functional groups.
Properties
IUPAC Name |
4-chloro-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-7(11(12)13-10-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJRRMALRXALHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](ON=C2Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524583 | |
| Record name | 4-Chloro-2-oxo-3-phenyl-1,2,5lambda~5~-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82775-80-2 | |
| Record name | 4-Chloro-2-oxo-3-phenyl-1,2,5lambda~5~-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-chlorofuroxane typically involves the reaction of phenylhydroxylamine with chloronitroso compounds under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the furoxane ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-chlorofuroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
3-Phenyl-4-chlorofuroxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-chlorofuroxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Differences :
- Electron Effects: The chlorine atom in this compound increases electrophilicity compared to non-halogenated furoxans (e.g., benzofuroxan), altering reaction kinetics in cycloadditions or decomposition pathways.
Reactivity and Stability
- Thermal Stability: Halogenated furoxans like this compound are generally less thermally stable than non-halogenated derivatives due to the destabilizing effects of chlorine. This contrasts with sulfur-containing heterocycles (e.g., Thiophene fentanyl HCl), where stability is influenced by aromatic thiophene rings .
- Explosive Potential: Compared to trinitrophenylfuroxan, this compound likely has lower explosive yield due to fewer nitro groups but may exhibit safer handling properties.
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